

Comparative Cross-Resistance Profile of a Novel NNRTI: HIV-1 Inhibitor-14

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| Compound of Interest | | |
|----------------------|--------------------|-----------|
| Compound Name: | HIV-1 inhibitor-14 | |
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This guide provides a comparative analysis of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), **HIV-1 Inhibitor-14**, against a panel of clinically relevant NNRTI-resistant HIV-1 mutants. The data presented herein evaluates its potential as a next-generation therapeutic agent with a high barrier to resistance. For comparative purposes, its performance is benchmarked against the established NNRTIs Efavirenz and Rilpivirine.

In Vitro Inhibitory Activity

The anti-HIV-1 activity of **HIV-1 Inhibitor-14** was assessed against a wild-type (WT) HIV-1 strain and a panel of site-directed mutant strains containing single or multiple NNRTI resistance-associated mutations. The concentration of the compound required to inhibit viral replication by 50% (EC50) was determined in cell-based assays.



| HIV-1 Strain | Key Resistance Mutations | HIV-1 Inhibitor-14 EC50 (nM) | Efavirenz EC50 (nM) | Rilpivirine EC50 (nM) | Fold Change (vs. WT) for Inhibitor-14 |
|--------------|--------------------------------|------------------------------------|------------------------|--------------------------|--|
| Wild-Type | None | 0.8 ± 0.2 | 1.5 ± 0.4 | 0.5 ± 0.1 | 1.0 |
| Variant 1 | K103N | 1.2 ± 0.3 | 45 ± 5 | 1.0 ± 0.2 | 1.5 |
| Variant 2 | Y181C | 2.5 ± 0.6 | 60 ± 8 | 15 ± 3 | 3.1 |
| Variant 3 | E138K | 1.0 ± 0.2 | 2.0 ± 0.5 | 25 ± 4 | 1.2 |
| Variant 4 | L100I + K103N | 3.8 ± 0.9 | > 100 | 2.2 ± 0.5 | 4.8 |
| Variant 5 | Y181C + G190A | 5.1 ± 1.1 | > 200 | 55 ± 9 | 6.4 |

Data are presented as the mean ± standard deviation from at least three independent experiments. Fold change is calculated as the ratio of the EC50 for the mutant strain to the EC50 for the wild-type strain.

Experimental Protocols

Cell-Based HIV-1 Inhibition Assay

The antiviral activity of the compounds was determined using a cell-based assay employing TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain integrated copies of the luciferase and β -galactosidase genes under the control of the HIV-1 promoter.

- Cell Preparation: TZM-bl cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
- Compound Dilution: Test compounds were serially diluted in cell culture medium to achieve a range of final concentrations.
- Infection: Pre-titered amounts of wild-type or mutant HIV-1 strains were added to the wells containing the cells and the test compounds.



- Incubation: The plates were incubated for 48 hours at 37°C.
- Luciferase Assay: After incubation, the cells were lysed, and luciferase activity was measured using a commercial luciferase assay system and a luminometer.
- Data Analysis: The 50% effective concentration (EC50) was calculated by fitting the doseresponse curves using a non-linear regression model.

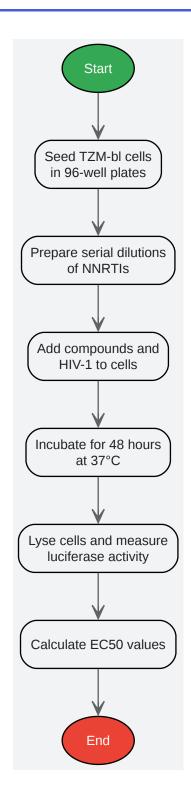
Mechanism and Workflow Diagrams



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Caption: Mechanism of NNRTI action within the HIV-1 life cycle.

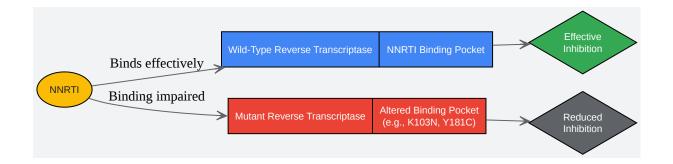




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Caption: Workflow for the cell-based HIV-1 inhibition assay.





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Caption: Logical relationship of NNRTI binding and resistance.

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